Cas no 88192-19-2 (3-Azidopropan-1-amine)

3-Azidopropan-1-amine structure
3-Azidopropan-1-amine structure
Product Name:3-Azidopropan-1-amine
N.o CAS:88192-19-2
MF:C3H8N4
MW:100.1224193573
MDL:MFCD11046568
CID:723452
PubChem ID:253661694
Update Time:2024-10-26

3-Azidopropan-1-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Propanamine, 3-azido-
    • 3-Azidopropylamine
    • 3-Azidopropyl-1-amine
    • 3-azido-1-Propanamine
    • 1-azido-3-aminopropane
    • 1-Propanone,3-azido-1-phenyl
    • 3-amino-1-azidopropane
    • 3-aminopropane-1-azide
    • 3-azido-1-aminopropane
    • 3-azido-1-phenyl-1-propanone
    • 3-azido-1-phenyl-propan-1-one
    • 3-azido-1-propylamine
    • 1-Amino-3-azidopropane
    • 3-Aminopropyl Azide
    • 3-azidopropan-1-amine
    • 3-Azido-propylamine
    • OYBOVXXFJYJYPC-UHFFFAOYSA-N
    • NE17647
    • BC677695
    • A2738
    • 10.14272/OYBOVXXFJYJYPC-UHFFFAOYSA-N
    • doi:10.14272/OYBOVXXFJYJYPC-UHFFFAOYSA-N.1
    • 3-Azido-1-propanamine (ACI)
    • (3-Azidopropyl)amine
    • 1-Azido-3-propanamine
    • 3-Azidopropanamine
    • SY053441
    • CS-0620393
    • F19638
    • SCHEMBL13464346
    • DB-345694
    • LQB6KK2S9Z
    • 88192-19-2
    • F8881-6309
    • BS-12740
    • AKOS010598908
    • EN300-54083
    • BP-25123
    • 3-Azido-1-propanamine, 90%
    • MFCD11046568
    • UNII-LQB6KK2S9Z
    • DTXSID80236880
    • HY-151862
    • 3-Azidopropan-1-amine
    • MDL: MFCD11046568
    • Inchi: 1S/C3H8N4/c4-2-1-3-6-7-5/h1-4H2
    • Chave InChI: OYBOVXXFJYJYPC-UHFFFAOYSA-N
    • SMILES: [N-]=[N+]=NCCCN

Propriedades Computadas

  • Massa Exacta: 100.07500
  • Massa monoisotópica: 100.075
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 7
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 73
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 40.4
  • XLogP3: 0.5

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 1.020 g/mL at 25 °C
  • Ponto de ebulição: 50°C/15mmHg(lit.)
  • Ponto de Flash: 华氏:140 °F
    摄氏:60 °C
  • Índice de Refracção: n20/D 1.471
  • Solubilidade: Soluble in DMSO, DMF, DCM, chloroform, THF, and water.Miscible with dimethylsulfoxide, dimethyl formamide, dichloromethane, tetrahydrofuran, chloroform and water.
  • Coeficiente de partição da água: Soluble in DMSO, DMF, DCM, chloroform, THF, and water.Miscible with dimethylsulfoxide, dimethyl formamide, dichloromethane, tetrahydrofuran, chloroform and water.
  • PSA: 75.77000
  • LogP: 0.79856
  • Sensibilidade: 对热敏感

3-Azidopropan-1-amine Informações de segurança

3-Azidopropan-1-amine Dados aduaneiros

  • CÓDIGO SH:2929909090
  • Dados aduaneiros:

    中国海关编码:

    2929909090

    概述:

    2929909090 其他含氮基化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2929909090 other compounds with other nitrogen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-Azidopropan-1-amine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate
Referência
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Lee, J. W.; et al, Tetrahedron Letters, 2001, 42(14), 2709-2711

Método de produção 2

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  1 h, 0 °C; 16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Referência
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Roe, S.; et al, Organic & Biomolecular Chemistry, 2015, 13(31), 8500-8504

Método de produção 3

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
Referência
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Guo, Zhi-Fo; et al, RSC Advances, 2014, 4(22), 11400-11403

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water ;  15 h, rt → 80 °C
1.2 Reagents: Potassium hydroxide ;  basified
Referência
Synthesis and application of a new cleavable linker for "click"-based affinity chromatography
Landi, Felicetta; et al, Organic & Biomolecular Chemistry, 2010, 8(1), 56-59

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water ;  16 h, reflux
Referência
Synthesis of the 5,6-Dihydroxymorpholin-3-one Fragment of Monanchocidin A
Shi, Yunlong; et al, Organic Letters, 2015, 17(4), 968-971

Método de produção 6

Condições de reacção
1.1 Solvents: Tetrahydrofuran
Referência
Curtius rearrangement of ω-azido acid chlorides: access to the corresponding ω-azido substituted amines and carbamates, useful building blocks for polyamine syntheses
Khoukhi, Mostafa; et al, Synthesis, 1996, (4), 483-7

Método de produção 7

Condições de reacção
1.1 Reagents: Lithium azide Solvents: Water ;  10 min, rt; 12 h, 80 °C
Referência
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Método de produção 8

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water ;  19 h, 80 °C; 80 °C → rt
1.2 Reagents: Potassium hydroxide ;  rt
Referência
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Welsch, Sebastian J.; et al, Tetrahedron Letters, 2015, 56(8), 1025-1029

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  90 °C
Referência
A mild removal of Fmoc group using sodium azide
Chen, Chun-Chi; et al, Amino Acids, 2014, 46(2), 367-374

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium azide
Referência
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Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Sodium azide Solvents: Acetonitrile ;  heated
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt
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Método de produção 12

Condições de reacção
1.1 Reagents: Potassium hydroxide ;  1.5 h, 10 °C
Referência
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Bobrin, Valentin A.; et al, ACS Nano, 2021, 15(9), 14915-14927

Método de produção 13

Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol ;  36 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Reagents: Potassium hydroxide Solvents: Chloroform ,  Water ;  basified, rt
Referência
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Método de produção 14

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  1 h, rt; 1 h, 0 °C; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
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Método de produção 15

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1.2 Solvents: Methanol ;  0 °C; 17 h, 23 °C
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Método de produção 16

Condições de reacção
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Método de produção 17

Condições de reacção
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Método de produção 18

Condições de reacção
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1.2 Reagents: Potassium hydroxide
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Método de produção 19

Condições de reacção
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Método de produção 20

Condições de reacção
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Método de produção 21

Condições de reacção
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1.2 Reagents: Potassium hydroxide Solvents: Diethyl ether ;  cooled; < 10 °C
Referência
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Le Valley, Paige J.; et al, Journal of the American Chemical Society, 2020, 142(10), 4671-4679

Método de produção 22

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water ;  rt → reflux; 24 h, reflux; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 14, < 10 °C
Referência
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Trachsel, Lucca ; et al, ACS Macro Letters, 2021, 10(1), 90-97

Método de produção 23

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water ;  24 h, 80 °C
Referência
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Método de produção 24

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water ;  24 h, 80 °C; cooled
1.2 Reagents: Potassium hydroxide Solvents: Diethyl ether ;  pH 14, < 10 °C
Referência
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Método de produção 25

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water ;  overnight, rt → reflux
1.2 Reagents: Potassium hydroxide ;  basified
Referência
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Método de produção 26

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water ;  16 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Diethyl ether ;  < 10 °C
Referência
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Li, Hongbo; et al, Dalton Transactions, 2019, 48(16), 5168-5175

Método de produção 27

Condições de reacção
1.1 Reagents: Sodium azide Catalysts: Potassium iodide Solvents: Water ;  rt → 90 °C; 3 d, 90 °C; 90 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ;  pH 14, 0 °C
Referência
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Método de produção 28

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water ;  14 h, rt → 90 °C
Referência
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Shi, Yuting; et al, Chemical Communications (Cambridge, 2017, 53(91), 12302-12305

Método de produção 29

Condições de reacção
1.1 Catalysts: Azobisisobutyronitrile Solvents: Tetrahydrofuran ;  5 h, rt
Referência
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3-Azidopropan-1-amine Raw materials

3-Azidopropan-1-amine Preparation Products

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